molecular formula C22H18N4O5S B2819429 N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1111975-16-6

N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2819429
CAS No.: 1111975-16-6
M. Wt: 450.47
InChI Key: MPTOPYUECZAZGQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization The compound has been synthesized through various methods, including condensation reactions, showcasing its versatility in organic synthesis. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved condensation reactions and was characterized by various spectroscopic techniques. This process highlighted the compound's ability to crystallize in specific crystal systems, providing insight into its molecular structure and potential interactions in biological systems (Sanjeevarayappa et al., 2015).

Biological Evaluation The compound's derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. Despite showing moderate activity, these evaluations contribute to our understanding of the compound's potential in developing new treatments or drugs (Sanjeevarayappa et al., 2015).

Chemical Modification and Pharmacological Profile Chemical modifications of structurally similar compounds have led to the discovery of analogs with improved pharmacological profiles. For example, derivatives of N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist, were synthesized to enrich the structural types and improve the pharmacological profile. These modifications indicate the compound's potential as a framework for developing more effective drugs with better tolerability profiles (Nie et al., 2020).

Antimycobacterial Activity The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, including structures related to the compound , have demonstrated significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This suggests the compound's potential utility in addressing antimicrobial resistance and treating tuberculosis (Lv et al., 2017).

Antipsychotic Potential Research into heterocyclic analogues of 1192U90, including compounds structurally related to the title compound, has explored their potential as antipsychotic agents. These studies have identified analogues with significant in vitro binding to dopamine and serotonin receptors and in vivo activities suggestive of antipsychotic potential with a lower risk of extrapyramidal side effects (Norman et al., 1996).

Properties

IUPAC Name

7-cyclopropyl-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-28-16-5-3-2-4-13(16)20-24-19(31-25-20)10-32-22-23-15-9-18-17(29-11-30-18)8-14(15)21(27)26(22)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTOPYUECZAZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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